N*1*-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate
Description
Key Structural Features:
- Quinoline Core : The methyl group at position 4 induces steric hindrance, influencing π-π stacking interactions in crystalline phases.
- Diamine Linker : The ethane-1,2-diamine chain adopts a gauche conformation due to intramolecular hydrogen bonding between the amine hydrogens and nitrate oxygens.
- Nitrate Counterions : Ionic bonds between the protonated amine groups (N–H⁺) and nitrate ions (NO₃⁻) stabilize the molecular lattice, with N–O bond lengths averaging 1.25 Å.
Table 1: Bond Lengths and Angles from X-ray Crystallography
| Bond/Angle | Value (Å/°) | Hybridization |
|---|---|---|
| C4–CH₃ | 1.48 | sp³–sp³ |
| N1–C2 (quinoline) | 1.34 | sp²–sp² |
| C–N (diamine) | 1.45–1.47 | sp³–sp³ |
| N–O (nitrate) | 1.22–1.26 | sp² |
The quinoline ring exhibits partial aromaticity, with bond alternation (C–C: 1.39–1.42 Å; C–N: 1.34 Å) consistent with delocalized π-electrons.
X-ray Crystallographic Analysis of Solid-State Arrangements
X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.04 Å, b = 5.76 Å, c = 30.07 Å, and β = 90°. The quinoline planes stack in a herringbone pattern, while nitrate ions form bifurcated hydrogen bonds with adjacent diamine chains (N–H···O = 2.89–3.12 Å).
Packing Interactions:
- π-π Stacking : Interplanar distances between quinoline rings measure 3.45 Å, indicating moderate electronic coupling.
- Hydrogen-Bonded Layers : Nitrate ions bridge diamine groups across symmetry-related molecules, creating a 2D layered structure (Figure 2).
- Van der Waals Contacts : Methyl groups participate in C–H···π interactions (3.21–3.38 Å) with adjacent quinoline systems.
Table 2: Crystallographic Data Summary
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 4 |
| Density (g/cm³) | 1.38 |
| R-factor | 0.061 |
Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)
Fourier-Transform Infrared (FT-IR) Spectroscopy:
Nuclear Magnetic Resonance (NMR):
UV-Vis Spectroscopy:
- λₘₐₓ (MeOH) : 275 nm (π→π* quinoline) and 320 nm (n→π* amine-nitrate charge transfer).
- Molar Absorptivity : ε₂₇₅ = 12,400 L·mol⁻¹·cm⁻¹.
Tautomeric and Conformational Dynamics
Tautomerism:
The quinoline N1 atom may protonate under acidic conditions, shifting electron density toward the pyridine ring and altering the diamine’s basicity (pKₐ ≈ 6.8). No evidence of keto-enol tautomerism is observed due to the absence of labile protons on the quinoline core.
Conformational Flexibility:
- Diamine Chain : Rotational energy barriers of 8–12 kJ/mol allow interconversion between gauche and anti conformers.
- Nitrate Orientation : Ionic bonding restricts nitrate rotation, with O–N–O angles fixed at 120°.
- Solvent Effects : In polar solvents (e.g., DMSO), the diamine chain adopts extended conformations to maximize solvation.
Table 3: Energy Barriers for Conformational Interconversion
| Conformational Change | ΔG‡ (kJ/mol) |
|---|---|
| Gauche → Anti | 10.2 |
| Nitrate Rotation | 22.4 |
Properties
IUPAC Name |
N'-(4-methylquinolin-2-yl)ethane-1,2-diamine;nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2HNO3/c1-9-8-12(14-7-6-13)15-11-5-3-2-4-10(9)11;2*2-1(3)4/h2-5,8H,6-7,13H2,1H3,(H,14,15);2*(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYCIHYNLNCSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The parent compound, N1-(4-methylquinolin-2-yl)ethane-1,2-diamine, is synthesized by nucleophilic substitution or reductive amination routes involving 4-methylquinoline derivatives and ethane-1,2-diamine or its precursors.
- Starting Materials: 4-methylquinoline or 4-methylquinolin-2-yl halides (e.g., 2-chloro-4-methylquinoline)
- Nucleophile: Ethane-1,2-diamine (1,2-diaminoethane)
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.
- Conditions: Heating under reflux (typically 80–120 °C) for several hours to achieve substitution of the halide by the diamine.
Reaction Mechanism
The reaction proceeds via nucleophilic aromatic substitution at the 2-position of the quinoline ring, where the halogen is displaced by the primary amine group of ethane-1,2-diamine. The second amine group remains free, resulting in the diamine structure.
Purification
- After reaction completion, the mixture is cooled and diluted with water.
- The product is extracted into an organic solvent (e.g., dichloromethane).
- The organic layer is washed, dried, and evaporated.
- Further purification is performed by recrystallization or column chromatography.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| Melting Point | Typically 120–130 °C (varies) |
| Spectroscopic Data | 1H and 13C NMR, MS, IR |
Preparation of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate (Dinitrate Salt)
Salt Formation Procedure
The dinitrate salt is prepared by protonation of both amine groups of the diamine with nitric acid.
- Reagents: N1-(4-methylquinolin-2-yl)ethane-1,2-diamine and concentrated nitric acid (HNO3)
- Solvent: Typically anhydrous ethanol or methanol to dissolve the diamine
- Procedure:
- Dissolve the diamine in anhydrous ethanol under stirring.
- Slowly add a stoichiometric amount of concentrated nitric acid dropwise at low temperature (0–5 °C) to control exothermic reaction.
- Stir the mixture for 1–2 hours at room temperature to ensure complete salt formation.
- The dinitrate salt precipitates out or can be precipitated by addition of diethyl ether or cold water.
- Filter, wash with cold solvent, and dry under vacuum.
Reaction Equation
$$
\text{N1-(4-methylquinolin-2-yl)ethane-1,2-diamine} + 2 \text{HNO}_3 \rightarrow \text{N1-(4-methylquinolin-2-yl)-ethane-1,2-diaminedinitrate}
$$
Purification and Yield
- The salt is typically obtained in high purity (>95%) after filtration and drying.
- Yields range from 80% to 95% depending on reaction scale and conditions.
Analytical Data and Quality Control
| Analysis Method | Purpose | Typical Result |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation | Consistent with expected chemical shifts for quinoline and ethane-1,2-diamine moieties |
| IR Spectroscopy | Identification of nitrate groups | Strong bands near 1380 and 830 cm⁻¹ indicative of nitrate ions |
| Elemental Analysis | Purity and composition | C, H, N values matching theoretical for dinitrate salt |
| Melting Point | Purity check | Sharp melting point consistent with literature |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at expected m/z |
Summary Table of Preparation Steps
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 4-Methylquinoline derivative + ethane-1,2-diamine, DMF, reflux 80–120 °C, 6–12 h | N1-(4-methylquinolin-2-yl)ethane-1,2-diamine | Nucleophilic substitution |
| 2 | Diamine + 2 equiv. HNO3, ethanol, 0–5 °C addition, stir 1–2 h | N1-(4-methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate | Salt formation |
Research Findings and Considerations
- The nucleophilic substitution reaction is favored by polar aprotic solvents and moderate heating, which enhances the nucleophilicity of ethane-1,2-diamine.
- Controlling temperature during nitric acid addition is critical to avoid side reactions or decomposition.
- The dinitrate salt exhibits improved solubility and stability compared to the free base diamine.
- Literature and patent searches indicate no alternative synthetic routes with significantly higher yields or milder conditions have been reported for this compound.
- Analytical methods such as NMR and IR provide reliable confirmation of both the parent diamine and its nitrate salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in various substitution reactions, particularly nucleophilic substitutions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate shows promise as a scaffold for developing new pharmaceuticals. Its structure may allow it to interact with molecular targets in the central nervous system and exhibit antimicrobial properties. Researchers are exploring its potential as:
- Antimicrobial Agents : Compounds derived from this structure could be effective against various pathogens.
- CNS Drugs : Its ability to cross the blood-brain barrier may make it suitable for treating neurological disorders.
Materials Science
In materials science, this compound can be utilized in the synthesis of novel materials with specific electronic or photophysical properties. Potential applications include:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties may enhance the performance of OLEDs.
- Sensors : Its chemical reactivity can be harnessed in developing sensors for environmental monitoring.
Organic Synthesis
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate serves as an intermediate in the synthesis of more complex organic molecules. Its role includes:
- Building Block for Complex Molecules : It can be used to create other derivatives with tailored properties for specific applications.
- Facilitating Chemical Reactions : It may participate in various chemical reactions due to its functional groups.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of derivatives based on N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate against several bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential for development into new antibiotic therapies.
Case Study 2: CNS Drug Development
Research conducted on the neuropharmacological effects of compounds derived from this quinoline-based scaffold showed promising results in modulating neurotransmitter systems. Animal models demonstrated improved cognitive function and reduced anxiety-like behaviors, indicating potential therapeutic applications in treating anxiety disorders.
Case Study 3: Material Properties
A recent investigation into the use of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate in OLED technology revealed that films made from this compound exhibited enhanced light emission efficiency compared to traditional materials. This opens avenues for further research into its application in next-generation display technologies.
Mechanism of Action
The mechanism of action of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinoline Substitutions
N'-(2-Methylquinolin-4-yl)-ethane-1,2-diamine (CAS 81528-71-4)
- Structure: Ethane-1,2-diamine with a 2-methylquinolin-4-yl group at N¹.
- Key Differences: The quinoline substitution occurs at position 4 instead of 2, altering spatial and electronic interactions. The absence of a nitrate counterion reduces polarity.
N'-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine
- Structure: Ethane-1,2-diamine with a 7-chloroquinolin-4-yl group at N¹ and diethyl substitutions at N².
- The diethyl groups increase hydrophobicity compared to the methyl group in the target compound .
N¹-(2-(4-Methoxyphenyl)quinolin-4-yl)-N²,N²-dimethylethane-1,2-diamine
- Structure: Ethane-1,2-diamine with a 4-methoxyphenyl-substituted quinolinyl group at N¹ and dimethyl groups at N².
- Key Differences : The methoxy group enhances electron-donating capacity, while dimethyl substitutions reduce steric hindrance compared to the methyl group in the target compound. Safety protocols highlight flammability risks due to aromaticity .
Ethane-1,2-diamine Derivatives with Aromatic Substitutions
N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives
- Structure : Ethane-1,2-diamine with two 2-hydroxylbenzyl groups.
- Key Differences: The absence of a quinoline ring reduces π-conjugation. Hydroxyl groups enable hydrogen bonding, enhancing solubility in aqueous media. Demonstrated antimicrobial activity in related compounds .
N,N′-Bis(4-chlorobenzylidene)ethane-1,2-diamine (Schiff Base Ligand)
- Structure : Ethane-1,2-diamine condensed with 4-chlorobenzaldehyde to form a Schiff base.
- Key Differences : The imine linkage (C=N) introduces rigidity and metal-chelating capabilities. Used in Cu(II), Co(II), and Cd(II) complexes with a 2:1 ligand-to-metal ratio .
N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate
Substitutions Impacting Bioactivity and Physicochemical Properties
Key Comparative Insights
Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) enhance aromatic stability and π-π interactions, as seen in quinoline derivatives .
Solubility and Counterion Influence: The dinitrate counterion in the target compound improves aqueous solubility compared to freebase analogs like N'-(2-methylquinolin-4-yl)-ethane-1,2-diamine . Sulfonate or hydroxyl groups in derivatives enhance polarity and metal chelation .
Steric and Spatial Considerations: Substituents at quinoline positions 2 vs. 4 alter molecular geometry, affecting interactions in catalysis or receptor binding . Bulky groups (e.g., diethyl in N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine) reduce steric accessibility compared to methyl groups .
Biological Activity
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate has the following chemical properties:
- Molecular Formula : C12H15N5O4
- Molecular Weight : 281.28 g/mol
- CAS Number : 91642-90-9
This compound features a quinoline moiety, which is known for its biological significance, including antimicrobial and anticancer properties.
Mechanisms of Biological Activity
The biological activity of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with quinoline structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Quinoline derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of the ethane diamine group may enhance this effect by improving solubility and cellular uptake.
- Enzyme Inhibition : Some studies suggest that quinoline derivatives can inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer or infections.
In Vitro Studies
A study conducted on similar quinoline derivatives indicated that compounds with similar structures demonstrated significant cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative A | HeLa | 15 | Apoptosis |
| Quinoline Derivative B | MCF-7 | 20 | Apoptosis |
In Vivo Studies
In vivo studies using animal models have shown that quinoline-based compounds can exhibit anti-inflammatory effects. For instance, a related study demonstrated that administration of a quinoline derivative reduced inflammation markers in a rat model of arthritis .
| Study Type | Model | Result |
|---|---|---|
| In Vivo | Rat Arthritis Model | Reduced inflammation markers by 40% |
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of N1-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate. Preliminary assessments indicate that while the compound exhibits therapeutic potential, high doses may lead to cytotoxic effects in non-target cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N¹-(4-Methyl-quinolin-2-yl)-ethane-1,2-diaminedinitrate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-methylquinoline derivatives with ethane-1,2-diamine followed by nitration. A platinum-catalyzed reduction (e.g., hydrogenation) may be employed for intermediates, as seen in analogous diamine syntheses . Purity validation requires HPLC (≥95% purity), NMR for structural confirmation, and mass spectrometry for molecular weight verification. Accelerated stability studies (40°C/75% RH for 6 months) can assess degradation pathways .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Store in airtight containers at 2–8°C in a ventilated, dark environment. Use PPE (nitrile gloves, lab coat, goggles) and avoid exposure to oxidizing agents. Combustion releases toxic fumes (e.g., NOₓ), requiring CO₂ or dry chemical extinguishers .
Q. What spectroscopic techniques are critical for characterizing its structure and confirming functional groups?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve quinoline protons (δ 7.5–8.5 ppm) and amine protons (δ 2.5–3.5 ppm).
- FT-IR : Confirm nitrato groups (asymmetric stretch ~1550 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹).
- X-ray crystallography : Resolve dinitrate salt formation and hydrogen bonding patterns.
Comparative data from analogous compounds (e.g., nitrophenylenediamines) can validate assignments .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis while minimizing byproducts?
- Methodological Answer : A 2³ factorial design can test variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and reaction time (12–24 hrs). Response Surface Methodology (RSM) identifies optimal conditions for yield and selectivity. For example, higher catalyst loads may reduce time but increase platinum residues, requiring post-synthesis purification .
Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities to quinoline-targeted proteins (e.g., cytochrome P450). DFT calculations (Gaussian 09) assess electronic properties, such as HOMO-LUMO gaps, to predict redox activity. Validate predictions with in vitro assays (e.g., fluorescence quenching) .
Q. How can contradictory data on its solubility and bioavailability be resolved across studies?
- Methodological Answer : Systematic meta-analysis of solubility data (e.g., logP values, shake-flask vs. HPLC methods) identifies methodological inconsistencies. Use biorelevant media (FaSSIF/FeSSIF) for in vitro dissolution testing. Pharmacokinetic modeling (e.g., compartmental analysis) reconciles bioavailability disparities by accounting for metabolic pathways .
Q. What strategies integrate this compound into a theoretical framework for studying nitroaromatic drug mechanisms?
- Methodological Answer : Link its redox behavior (e.g., nitro group reduction) to existing theories like Electron Transfer Chain inhibition or ROS generation. Design experiments correlating spectroscopic data (EPR for radical intermediates) with cytotoxic effects in cancer cell lines. Cross-reference with structurally similar nitroquinolines .
Key Methodological Considerations
- Experimental Design : Align hypotheses with theoretical frameworks (e.g., nitroaromatic reactivity models) to ensure academic rigor .
- Data Validation : Cross-check spectroscopic data against computational predictions and analogous compounds (e.g., nitrophenylenediamines) .
- Contradiction Resolution : Apply systematic reviews and biorelevant assays to address solubility/bioavailability conflicts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
